molecular formula C8H7BrFNO2 B7836007 Methyl 2-amino-5-bromo-3-fluorobenzoate

Methyl 2-amino-5-bromo-3-fluorobenzoate

Cat. No.: B7836007
M. Wt: 248.05 g/mol
InChI Key: XJZAAPNGVDFFQW-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-3-fluorobenzoate: is an organic compound with the molecular formula C8H7BrFNO2. It is a derivative of benzoic acid, featuring an amino group (-NH2), a bromo group (-Br), and a fluoro group (-F) on the benzene ring, along with a methoxy group (-OCH3) as the ester functional group

Synthetic Routes and Reaction Conditions:

  • Halogenation and Esterification: The compound can be synthesized by halogenating 2-amino-3-fluorobenzoic acid followed by esterification with methanol. The reaction typically involves the use of bromine (Br2) and a suitable catalyst under controlled conditions.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as 2-amino-3-fluorobenzoic acid chloride, with methanol in the presence of a base.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

  • Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed, ensuring a steady production rate.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxyl derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Amines, hydroxyl derivatives.

  • Substitution Products: Iodo derivatives, amine derivatives.

Scientific Research Applications

Chemistry: Methyl 2-amino-5-bromo-3-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a probe in biological research to study enzyme mechanisms and metabolic pathways.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-bromo-3-fluorobenzoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3-amino-2-bromo-5-fluorobenzoate: This compound differs in the position of the amino group, which can affect its reactivity and biological activity.

  • Methyl 3-amino-5-bromo-2-fluorobenzoate: Another positional isomer with similar properties but different chemical behavior due to the different arrangement of substituents.

Uniqueness: Methyl 2-amino-5-bromo-3-fluorobenzoate is unique in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its specific arrangement of substituents provides distinct reactivity compared to its isomers.

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Properties

IUPAC Name

methyl 2-amino-5-bromo-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZAAPNGVDFFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049106-42-4
Record name methyl 2-amino-5-bromo-3-fluorobenzoate
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